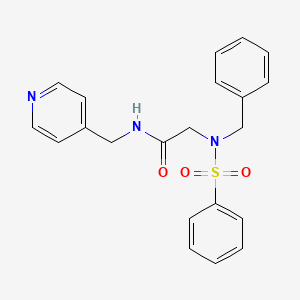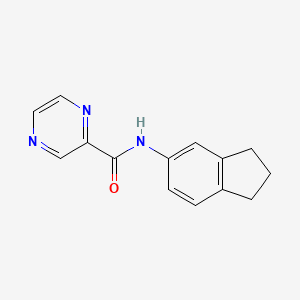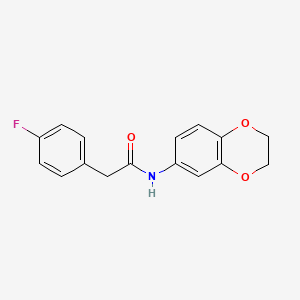
N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide
Descripción general
Descripción
N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide, also known as BPGM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPGM belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which are known to modulate the levels of glycine in the brain. Glycine is an important neurotransmitter that plays a crucial role in regulating the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in various physiological and pathological processes.
Mecanismo De Acción
N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide exerts its pharmacological effects by selectively inhibiting the GlyT1 transporter, which is responsible for the reuptake of glycine from the synaptic cleft. By blocking GlyT1, this compound enhances the availability of glycine in the extracellular space, which increases the activation of NMDA receptors and promotes the release of various neurotransmitters, such as dopamine, serotonin, and acetylcholine. The modulation of NMDA receptor activity by this compound has been shown to have beneficial effects on cognitive function, mood, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the brain and other organs. In preclinical studies, this compound has been shown to increase the levels of glycine and other neurotransmitters in the brain, enhance synaptic plasticity, and improve learning and memory. Moreover, this compound has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. In addition, this compound has been shown to have beneficial effects on cardiovascular function, glucose metabolism, and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has several advantages for lab experiments, including its high potency, selectivity, and pharmacokinetic properties. This compound has been shown to have a long half-life and good oral bioavailability, which makes it suitable for in vivo studies. Moreover, this compound has been shown to have minimal toxicity and side effects in animal models. However, this compound has some limitations for lab experiments, including its low solubility and stability in aqueous solutions, which may affect its bioavailability and efficacy. Moreover, the synthesis of this compound is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the research and development of N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide. One of the key areas of interest is the clinical evaluation of this compound for the treatment of various neurological and psychiatric disorders, such as schizophrenia, depression, and Alzheimer's disease. Moreover, the optimization of the synthesis method and the development of new analogs of this compound may improve its pharmacological properties and efficacy. Furthermore, the elucidation of the molecular mechanisms of action of this compound and its interaction with other neurotransmitter systems may provide new insights into the pathophysiology of brain disorders and the development of novel therapeutic interventions.
Aplicaciones Científicas De Investigación
N~2~-benzyl-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as schizophrenia, depression, and Alzheimer's disease. The inhibition of GlyT1 by this compound increases the extracellular levels of glycine in the brain, which enhances the activity of NMDA receptors and promotes synaptic plasticity, learning, and memory. Moreover, this compound has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in neuronal cells.
Propiedades
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-21(23-15-18-11-13-22-14-12-18)17-24(16-19-7-3-1-4-8-19)28(26,27)20-9-5-2-6-10-20/h1-14H,15-17H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYORKCGKDXJANT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-3-phenylpropanamide](/img/structure/B3448937.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylpropanamide](/img/structure/B3448938.png)

![2-[3-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3448956.png)
![5-chloro-2-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3448972.png)
![2-methoxy-4-(methylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3448974.png)


![7,9-dimethyl-11-(4-methylphenyl)pyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione](/img/structure/B3448997.png)
![7,9-dimethyl-11-(3-methylphenyl)pyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione](/img/structure/B3448999.png)
![7,9-dimethyl-6-(phenoxymethyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B3449006.png)
![7,9-dimethyl-6-(4-pyridinyl)pyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B3449009.png)
![7,9-dimethyl-11-phenylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B3449012.png)
![N-(3,4-dichlorophenyl)-2-{[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B3449026.png)